![molecular formula C17H19ClO3 B1227177 1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)
1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
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Overview
Description
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene is a member of methoxybenzenes.
Scientific Research Applications
Electrochemical Reduction Studies
Methyl triclosan, structurally similar to the compound , has been studied for its electrochemical properties. The research focused on its direct reduction at glassy carbon electrodes, revealing insights into bond scission mechanisms and formation of various derivatives (Peverly et al., 2014).
Synthesis of Derivatives
The compound's structural analogues have been explored in synthetic chemistry. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, derived from similar chloro and methoxy compounds, highlights the potential for creating novel compounds with specific functional groups (Wen Zi-qiang, 2007).
Polymer Research
Electrosynthesis and characterization of polymers derived from methoxybenzene compounds, like 1-methoxy-4-ethoxybenzene, have been conducted. These studies provide insights into the solubility, structural characteristics, and electrical conductivity of such polymers (Moustafid et al., 1991).
Atmospheric Chemistry
The reaction of methoxy-substituted aromatics with chlorine atoms, like methoxybenzene, has been researched in atmospheric chemistry. These studies shed light on the rate coefficients and reactivity of such compounds in the presence of chlorine, relevant for understanding atmospheric processes (Lauraguais et al., 2014).
properties
Product Name |
1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene |
---|---|
Molecular Formula |
C17H19ClO3 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene |
InChI |
InChI=1S/C17H19ClO3/c1-12-4-6-14(18)16(10-12)21-9-8-20-15-7-5-13(2)11-17(15)19-3/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
UVAOBHSWJTXPCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2)C)Cl)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2)C)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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